

An In-depth Technical Guide to Methiocarb Sulfone (CAS 2279-25-1)

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Compound of Interest

Compound Name: Methiocarb sulfone

Cat. No.: B044694

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Abstract

Methiocarb sulfone (CAS 2279-25-1) is a significant metabolite of the carbamate pesticide methiocarb. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods for its detection, mechanism of action as a cholinesterase inhibitor, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and the assessment of its biological activity are included, alongside visualizations of key pathways and workflows to support research and drug development activities.

Chemical and Physical Properties

Methiocarb sulfone, with the IUPAC name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate, is a solid substance. It is a metabolite of methiocarb, formed through the oxidation of the sulfur atom.^[1]

Table 1: Chemical and Physical Properties of **Methiocarb Sulfone**

Property	Value	Reference
CAS Number	2279-25-1	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S	[3]
Molecular Weight	257.31 g/mol	[3]
Appearance	White powder	
XLogP3	1.6	[3]

Synthesis

Methiocarb sulfone is synthesized through the oxidation of its parent compound, methiocarb. While specific laboratory synthesis protocols for **methiocarb sulfone** are not readily available in the provided search results, a general approach involves the oxidation of the sulfide group in methiocarb to a sulfone.

Experimental Protocol: General Synthesis of Sulfones from Sulfides

A common method for the oxidation of sulfides to sulfones involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.[4]

Materials:

- Methiocarb
- Hydrogen peroxide (30%)
- Niobium carbide or other suitable catalyst
- Appropriate solvent (e.g., ethanol)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

- Dissolve methiocarb in a suitable solvent.
- Add the catalyst to the solution.
- Slowly add hydrogen peroxide to the reaction mixture, controlling the temperature as the reaction may be exothermic.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction and remove the catalyst by filtration.
- Extract the product from the reaction mixture using a suitable organic solvent.
- Purify the crude product using techniques such as column chromatography to obtain pure **methiocarb sulfone**.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and stoichiometry of reagents, need to be optimized for the specific synthesis of **methiocarb sulfone**.

Analytical Methods

The detection and quantification of **methiocarb sulfone** are crucial for residue analysis in food and environmental samples. Methods such as Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method are commonly employed.^{[5][6]}

QuEChERS Method for Banana Samples

This protocol describes the extraction of **methiocarb sulfone** from banana samples prior to analysis.^[6]

Experimental Protocol: QuEChERS Extraction of **Methiocarb Sulfone** from Bananas

Materials:

- Homogenized banana sample

- Acetonitrile
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge and centrifuge tubes (50 mL)

Procedure:

- Weigh 10 g of the homogenized banana sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate internal standard.
- Shake vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis in Soil

This protocol outlines the instrumental analysis of **methiocarb sulfone** in soil extracts.^[7]

Experimental Protocol: LC-MS/MS Analysis of **Methiocarb Sulfone** in Soil

Instrumentation:

- Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: m/z 258 → 107
 - Qualifier: m/z 258 → 202^[7]

Procedure:

- Prepare a calibration curve using standard solutions of **methiocarb sulfone** in a solvent that matches the final sample extract.
- Inject the prepared sample extracts and standards into the LC-MS/MS system.
- Quantify the amount of **methiocarb sulfone** in the samples by comparing the peak areas to the calibration curve.

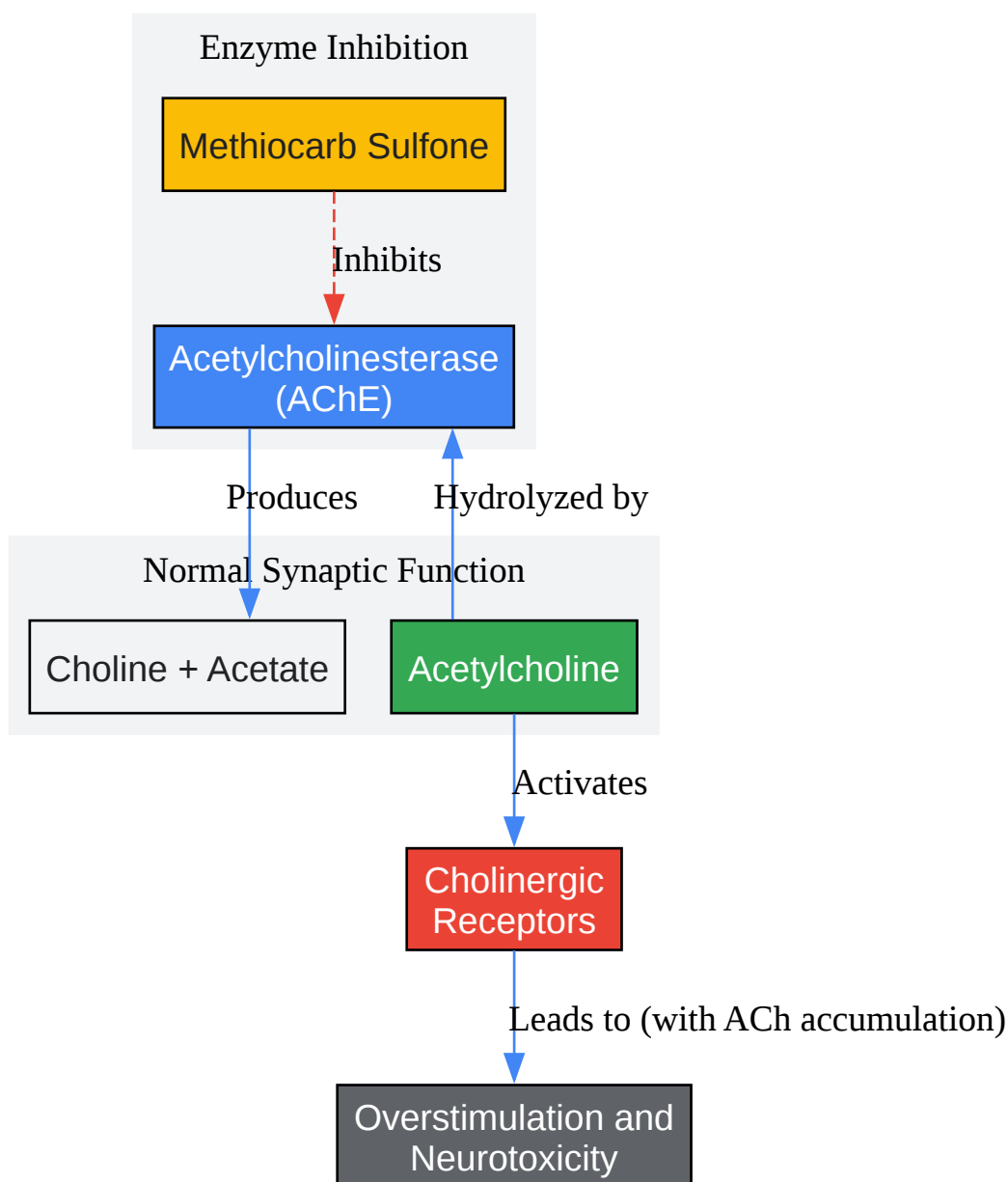


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Caption: Workflow for the analysis of **Methiocarb sulfone** in banana samples.

Mechanism of Action

Methiocarb sulfone, like its parent compound, is a cholinesterase inhibitor. It acts by carbamoylating the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition is reversible but leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.



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Caption: Mechanism of acetylcholinesterase inhibition by **Methiocarb sulfone**.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is a modification of the Ellman's method to determine the inhibitory activity of **methiocarb sulfone** on acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **Methiocarb sulfone** stock solution (in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add 50 μ L of phosphate buffer to each well.
- Add 25 μ L of different concentrations of **methiocarb sulfone** solution to the test wells. Add 25 μ L of the solvent for the control wells.
- Add 25 μ L of the AChE solution to all wells and incubate for 15 minutes at room temperature.
- Add 50 μ L of DTNB solution to all wells.
- Initiate the reaction by adding 50 μ L of ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Toxicology

Methiocarb sulfone is considered to be of toxicological concern due to its cholinesterase-inhibiting properties. Acute toxicity data is available for some species.

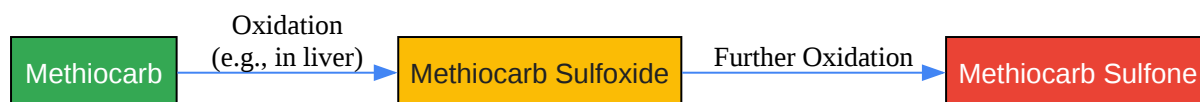
Table 2: Acute Toxicity of **Methiocarb Sulfone**

Species	Route	Value	Reference
Rat	Oral LD50	>1000 mg/kg	
Mouse	Oral LD50	52-58 mg/kg (for Methiocarb)	

It is important to note that the toxicity of **methiocarb sulfone** is reported to be much less than that of methiocarb and its other metabolite, methiocarb sulfoxide.

Metabolism and Environmental Fate

Methiocarb is metabolized in the liver and in the environment to form methiocarb sulfoxide and subsequently **methiocarb sulfone** through oxidation.[1][2]



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Caption: Metabolic pathway of Methiocarb to **Methiocarb sulfone**.

In soil, methiocarb and its metabolites undergo degradation. The half-life of **methiocarb sulfone** phenol in soil is reported to be 20 days.[2] Methiocarb itself degrades more rapidly, with a half-life of 1.5 days in soil.[2] In water, the degradation of methiocarb is pH-dependent, with a half-life of about 28 days at pH 7.[2] While methiocarb has low mobility in soil, its sulfone metabolites are expected to be more mobile.

Conclusion

Methiocarb sulfone is a key metabolite of the pesticide methiocarb, exhibiting a similar mechanism of action as a cholinesterase inhibitor, although with reportedly lower acute toxicity. Its presence in food and environmental samples necessitates reliable analytical methods for its detection and quantification. This technical guide provides a foundational understanding of **methiocarb sulfone** for researchers and professionals, offering detailed protocols and data to support further investigation and risk assessment. Further research is warranted to fully elucidate its toxicological profile and environmental impact.

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